Product packaging for Azido-PEG3-phosphonic acid(Cat. No.:)

Azido-PEG3-phosphonic acid

Cat. No.: B605837
M. Wt: 283.22 g/mol
InChI Key: ZSTIPXPOWKYOBR-UHFFFAOYSA-N
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Description

Azido-PEG3-phosphonic acid is a PEG derivative containing an azide group and a phosphonic acid. The azide group enables Click Chemistry andthe phosphonic acid can be a potential ligand choice. The hydrophilic PEG spacer increases solubility in aqueous media.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H18N3O6P B605837 Azido-PEG3-phosphonic acid

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N3O6P/c9-11-10-1-2-15-3-4-16-5-6-17-7-8-18(12,13)14/h1-8H2,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSTIPXPOWKYOBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCP(=O)(O)O)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N3O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualization of Bifunctional Linkers in Modern Chemical Synthesis

Bifunctional linkers are molecules that possess two distinct reactive groups, enabling them to covalently connect two different molecules or entities. acs.orgresearchgate.net In modern chemical synthesis, these linkers are indispensable tools for constructing complex molecular architectures that would otherwise be difficult to assemble. They are central to numerous advanced applications, including the development of antibody-drug conjugates (ADCs) for targeted cancer therapy, the creation of sophisticated biomaterials, and the assembly of diagnostic probes. publish.csiro.ausigmaaldrich.com

The utility of a bifunctional linker is defined by the nature of its reactive ends. Homobifunctional linkers have two identical functional groups, while heterobifunctional linkers, like Azido-PEG3-phosphonic acid, have two different functional groups. axispharm.combiosynth.com This heterofunctionality is particularly powerful as it allows for sequential, controlled conjugation reactions. One part of the linker can react with a specific target molecule, and after purification, the second functional group can be used to attach another molecule, preventing the formation of unwanted polymers or side products. researchgate.net This controlled, stepwise approach is crucial for creating well-defined bioconjugates and functionalized materials. researchgate.netdigitellinc.com

Significance of Azide and Phosphonic Acid Functionalities in Bioorthogonal and Surface Chemistry

The power of Azido-PEG3-phosphonic acid lies in its two distinct terminal groups: the azide (B81097) and the phosphonic acid.

The azide group (N₃) is a cornerstone of bioorthogonal chemistry, a class of reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.orgpcbiochemres.com The azide is small, metabolically stable, and essentially absent in biological systems, preventing unwanted side reactions. wikipedia.orgacs.org Its primary role is in "click chemistry," most notably the Staudinger ligation and copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC and SPAAC) reactions. digitellinc.comnih.govacs.org These reactions are highly efficient and selective, allowing scientists to label biomolecules like proteins, glycans, and nucleic acids with probes for imaging, tracking, or purification. nih.govacs.org For instance, a biomolecule can be metabolically engineered to incorporate an azide group, which can then be selectively targeted by a probe molecule containing a complementary alkyne, forming a stable covalent bond. pcbiochemres.com

The phosphonic acid group (–PO(OH)₂) serves as a robust anchoring moiety, particularly for metal and metal oxide surfaces. ethz.chatamankimya.com Compared to other common anchoring groups like carboxylic acids or silanes, phosphonic acids form highly stable, covalent-like bonds with a variety of materials, including aluminum oxide, titanium oxide, and iron oxide nanocrystals. ethz.chacs.org This strong interaction is crucial for creating durable and stable surface modifications. In materials science, phosphonic acids are used to functionalize nanoparticles, preventing their aggregation and modifying their surface properties. acs.orgchemrxiv.org They provide excellent colloidal stability for nanocrystals in aqueous environments, particularly under acidic to neutral pH conditions. chemrxiv.orgchemrxiv.org This makes the phosphonic acid group an ideal choice for attaching biomolecules or polymers to inorganic substrates for applications in biosensors, medical implants, and chromatography.

Role of Polyethylene Glycol Peg Moieties in Enhancing Bioconjugation and Material Compatibility

Established Synthetic Routes for this compound

The synthesis of this compound involves a multi-step process that logically constructs the molecule by first establishing the core phosphonate (B1237965) structure and then integrating the other functional components. A common conceptual approach involves creating a phosphonate ester, which serves as a stable precursor, followed by the introduction of the azide (B81097) and PEG components, and culminating in the hydrolysis of the ester to unmask the final phosphonic acid.

The formation of the phosphonic acid group is typically achieved via the hydrolysis of a phosphonate ester precursor. wikipedia.org These esters are generally more stable and easier to handle during intermediate synthetic steps.

The synthesis of phosphonate esters can be accomplished through several established methods, with the Michaelis-Arbuzov reaction being a prominent example. wikipedia.org This reaction involves the treatment of a trialkyl phosphite (B83602) with an alkyl halide. For instance, trimethyl phosphite can react with an appropriate PEGylated alkyl halide to form a dimethyl phosphonate ester. wikipedia.org Another route is the Hirao coupling, which uses a palladium catalyst to couple dialkyl phosphites with aryl halides. wikipedia.org

Once the phosphonate ester is incorporated into the molecular scaffold, the final phosphonic acid is generated through hydrolysis. wikipedia.org This dealkylation step can be performed under various conditions, with the choice of method often depending on the sensitivity of other functional groups in the molecule. beilstein-journals.orgrsc.org Common methods include:

Acidic Hydrolysis: Refluxing the phosphonate ester in a concentrated strong acid, such as hydrochloric acid (HCl), is a general and effective method. beilstein-journals.orgrsc.org The mechanism involves protonation of the ester oxygen followed by nucleophilic attack by water. beilstein-journals.org

McKenna's Method: This approach utilizes bromotrimethylsilane (B50905) (TMSBr) for dealkylation under milder, non-aqueous conditions. beilstein-journals.orgrsc.org The reaction forms a silyl (B83357) phosphonate ester intermediate, which is then readily hydrolyzed with water or an alcohol (methanolysis) to yield the phosphonic acid. researchgate.net This method is particularly useful for substrates that are sensitive to harsh acidic conditions. rsc.org

Other Reagents: Dealkylation can also be achieved with reagents like trifluoromethanesulfonic acid (TfOH) or by using a combination of chlorotrimethylsilane (B32843) and sodium iodide. beilstein-journals.orgacs.org

MethodReagentsTypical ConditionsKey Features
Acidic HydrolysisConcentrated HClReflux, 1-12 hoursGeneral, robust method for many phosphonates. beilstein-journals.orgrsc.org
McKenna's MethodBromotrimethylsilane (TMSBr), then H₂O or MeOHAnhydrous solvent, followed by protic workupMild conditions, suitable for sensitive molecules. beilstein-journals.orgrsc.org
Brønsted Acid CatalysisTrifluoromethanesulfonic acid (TfOH)80-140 °C, with or without waterEffective for a range of phosphonates, including dibenzyl esters. acs.orgorganic-chemistry.org
HydrogenolysisH₂, Palladium catalyst (e.g., Pd/C)Room temperatureSpecific for cleaving benzyl (B1604629) ester groups. beilstein-journals.org

The incorporation of the azide group and the PEG chain is crucial for the linker's function. The azide serves as a "handle" for click chemistry, while the hydrophilic PEG spacer enhances solubility in aqueous environments. broadpharm.com A versatile strategy to create such heterobifunctional molecules involves starting with a PEG derivative that has two different reactive ends. mdpi.com For example, a PEG chain with a hydroxyl group at one end and a tosylate group at the other can be used. The tosylate is a good leaving group and can be readily displaced by sodium azide in a nucleophilic substitution reaction to introduce the azide functionality. mdpi.com The remaining hydroxyl group can then be further modified, for instance, by converting it into a halide to participate in a Michaelis-Arbuzov reaction to form the phosphonate ester. This modular approach allows for the systematic construction of the this compound scaffold.

Phosphonate Ester Synthesis and Hydrolysis for Phosphonic Acid Moiety Formation

Chemical Reactivity of the Azide Group in Bioorthogonal Conjugations

The terminal azide group of this compound is chemically stable in biological systems but can react selectively and efficiently with specific partners. wikipedia.orgnih.gov This "bioorthogonal" reactivity is the cornerstone of its use in bioconjugation, allowing molecules to be linked together in complex biological environments without cross-reactivity with native functional groups. wikipedia.orgacs.org

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of a click chemistry reaction. acs.orgorganic-chemistry.org It facilitates the joining of an azide with a terminal alkyne to form a stable 1,2,3-triazole ring. nih.gov Unlike the uncatalyzed Huisgen 1,3-dipolar cycloaddition, which requires high temperatures and yields a mixture of 1,4- and 1,5-regioisomers, the CuAAC reaction is rapid at room temperature and is highly regioselective, producing almost exclusively the 1,4-disubstituted triazole. organic-chemistry.orgnih.govmdpi.com

The mechanism involves the following key steps:

Formation of Copper Acetylide: A copper(I) source, often generated in situ from a copper(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate), reacts with the terminal alkyne. nih.govwikipedia.org This coordination significantly increases the acidity of the alkyne's terminal proton, allowing for its removal and the formation of a copper acetylide intermediate. wikipedia.org

Azide Coordination and Cycloaddition: The azide coordinates to the copper center of the acetylide complex. wikipedia.orgnih.gov Mechanistic studies, supported by DFT calculations, suggest that a dinuclear copper species may be involved, where one copper atom binds the acetylide and the other activates the azide. acs.orgwikipedia.orgnih.gov This brings the reactants into proximity and facilitates the cycloaddition, which proceeds through a stepwise, polar mechanism to form a six-membered copper triazolide intermediate. nih.govrsc.org

Protonolysis and Catalyst Regeneration: The copper triazolide is then protonated, releasing the 1,4-disubstituted triazole product and regenerating the copper(I) catalyst to continue the cycle. wikipedia.org

The high regioselectivity for the 1,4-isomer is a direct consequence of the copper-catalyzed mechanism, which avoids the competing pathways available in the thermal reaction. nih.gov

A significant drawback of CuAAC for some biological applications is the cytotoxicity of the copper catalyst. wikipedia.orgwikipedia.org Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) was developed as a bioorthogonal alternative that proceeds without any metal catalyst. wikipedia.org

The driving force for SPAAC is the high ring strain of a cyclic alkyne, typically a cyclooctyne (B158145) derivative. acs.org This strain is released upon undergoing a [3+2] cycloaddition with an azide, providing the necessary activation energy for the reaction to proceed under physiological conditions. wikipedia.org The mechanism is a concerted Huisgen 1,3-dipolar cycloaddition. thieme-connect.de Various strained alkynes have been developed to optimize reaction kinetics and stability, including:

Dibenzocyclooctyne (DIBO or DBCO)

Biaroylazacyclooctynone (BARAC)

Difluorinated cyclooctyne (DIFO) wikipedia.org

SPAAC is highly effective for applications in living cells, although its reaction rates can be slower than those of CuAAC. acs.orgwikipedia.org

FeatureCuAACSPAAC
CatalystCopper(I) required nih.govNone (metal-free)
Alkyne PartnerTerminal alkyne wikipedia.orgStrained cyclic alkyne (e.g., DBCO) wikipedia.org
RegioselectivityForms 1,4-disubstituted triazole exclusively organic-chemistry.orgmdpi.comForms a mixture of regioisomers, but often one predominates
BiocompatibilityLimited in live cells due to copper toxicity wikipedia.orgacs.orgExcellent; widely used in live cells and organisms acs.orgwikipedia.org
Reaction RateGenerally very fast acs.orgTypically slower than CuAAC, but can be tuned by cyclooctyne design wikipedia.orgmagtech.com.cn

The Staudinger ligation is another powerful bioorthogonal reaction that involves an azide. sigmaaldrich.comnumberanalytics.com It is a modification of the classic Staudinger reaction, in which an azide reacts with a phosphine (B1218219) (typically a triarylphosphine) to form an aza-ylide intermediate with the loss of nitrogen gas. sigmaaldrich.com In the classic reaction, this intermediate is hydrolyzed in water to yield a primary amine and a phosphine oxide. sigmaaldrich.com

The Staudinger ligation ingeniously redesigns the phosphine reagent by placing an electrophilic trap, usually a methyl ester, ortho to the phosphorus atom. sigmaaldrich.comysu.am The reaction proceeds as follows:

The phosphine attacks the terminal nitrogen of the azide to form a phosphazide, which then loses N₂ to form an aza-ylide intermediate. ysu.am

This aza-ylide intermediate undergoes a rapid intramolecular cyclization, where the nitrogen attacks the ortho-ester carbonyl group. sigmaaldrich.com

The resulting five-membered ring intermediate is then hydrolyzed to yield a stable amide bond between the two molecules and the corresponding phosphine oxide. ysu.am

This reaction is highly selective and does not require a catalyst, making it suitable for biological applications. thermofisher.comnih.gov However, a notable drawback is its relatively slow reaction kinetics compared to click chemistry alternatives. nih.gov

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) for Metal-Free Bioconjugation

Phosphonic Acid Group Reactivity and Coordination Chemistry

The phosphonic acid functional group is a cornerstone of "this compound," dictating its interaction with a wide array of materials. This group, characterized by a phosphorus atom bonded to a carbon, two hydroxyl (-OH) groups, and one phosphoryl (P=O) group, serves as a robust anchor to various surfaces, particularly metal oxides. researchgate.netnih.gov Its reactivity stems from its ability to deprotonate and its strong coordination properties, where the three oxygen atoms can engage in iono-covalent bonds. beilstein-journals.org

The phosphonic acid moiety exhibits a strong affinity for binding with metal ions and, consequently, metal oxide surfaces. smolecule.commdpi.com This interaction is a form of chemisorption, where the acid group acts as a chelating agent, forming stable, hydrolytically-resistant bonds with the metal centers on the oxide surface. mdpi.com The process typically involves the deprotonation of the phosphonic acid's hydroxyl groups, which then coordinate with the metal atoms on the substrate. researchgate.net This strong binding is crucial for creating stable, functionalized surfaces on materials like iron oxide, titanium dioxide (TiO2), zinc oxide (ZnO), and aluminum oxide (Al2O3). beilstein-journals.orgmdpi.comresearchgate.netarxiv.org

The coordination chemistry of phosphonic acids on metal oxide surfaces is complex and can result in various binding modes. acs.org The nature of the metal oxide, its surface chemistry, and the reaction conditions all influence the final structure. arxiv.org For instance, studies on zirconium and hafnium oxo clusters have shown that phosphonic acids have a significantly higher binding affinity compared to carboxylic acids. rsc.org However, this strong interaction can sometimes lead to a partial reorganization of the metal oxo cluster surface into an amorphous metal phosphonate. rsc.org

The interaction is not limited to simple oxides; phosphonic acids also show high affinity for more complex structures like aluminum oxyhydroxide (AlOOH) and various rare earth metal oxides. kcl.ac.uk The strength of this binding makes phosphonic acids excellent linkers for attaching other molecules, such as polyethylene glycol (PEG) chains, to nanoparticle surfaces for biomedical and material science applications. specificpolymers.comarxiv.org This complexation is a key feature, enabling the use of this compound in creating stable, functional coatings on a variety of inorganic materials. specificpolymers.com

Table 1: Binding Affinity of Phosphonic Acids to Various Metal Oxide Surfaces

This table summarizes findings on the interaction between phosphonic acid groups and different metal oxide surfaces, highlighting the strength and nature of the binding.

Metal Oxide Substrate Binding Characteristics Key Findings Citations
Iron Oxides (e.g., Fe₂O₃, Fe₃O₄) Strong, stable P-O-M bonds. Forms stable self-assembled monolayers (SAMs); used for nanoparticle functionalization. researchgate.netacs.org
Titanium Dioxide (TiO₂) Strong chemisorption; various binding modes possible. Generally accepted to bind via Ti-O-P bonds; can be monodentate or bidentate. arxiv.orgacs.org
Zinc Oxide (ZnO) Strong affinity, forms ordered thin films. Phosphonate binding is stronger than thiols; used to modify nanoparticle work function. mdpi.comarxiv.org
Aluminum Oxide (Al₂O₃) Strong, hydrolytically stable bonds. Used to replace less stable surface treatments like chromating. mdpi.comkcl.ac.uk
Zirconium/Hafnium Oxo Clusters High binding affinity, can cause surface reorganization. Binding affinity is much higher than carboxylic acids. rsc.org
Cerium Oxide (CeO₂) Promotes dehydration activity. Phosphonic acid monolayers can act as surface-level dopants. osti.gov

The anchoring of phosphonic acids, including this compound, onto inorganic substrates is a critical process for surface modification. The mechanism involves the formation of covalent bonds between the phosphonic acid headgroup and the metal oxide surface, resulting in a self-assembled monolayer (SAM). mdpi.commdpi.com This process is driven by an acid-base condensation and coordination mechanism. nih.gov The acidic phosphonic acid headgroups readily react with the more basic metal hydroxyl groups present on the oxide surface, forming robust P-O-M (metal) bonds. nih.gov

Several binding geometries have been proposed and observed, including monodentate, bidentate, and tridentate coordination. acs.org

Monodentate: One of the phosphonate's oxygen atoms binds to a single metal site on the surface.

Bidentate: Two oxygen atoms from the phosphonate group bind to the surface, either by chelating a single metal atom or by bridging two adjacent metal atoms. acs.org

Tridentate: All three oxygen atoms of the deprotonated phosphonate group coordinate with surface metal atoms. nih.gov

The specific binding mode depends on factors such as the substrate material, surface coverage, and environmental conditions like humidity. researchgate.netacs.org For example, on anatase TiO₂(101), phenylphosphonic acid was found to adsorb in a bidentate geometry at low coverage, with a mixed bidentate/monodentate mode developing as coverage increases. acs.org On iron oxides, tripodal (tridentate) grafting has been observed. researchgate.net The stability of these bonds is noteworthy; phosphonic acid-based coatings have demonstrated greater stability compared to those formed with alkoxysilanes, especially in aqueous environments. specificpolymers.com This robust anchoring is fundamental to creating durable and functional surfaces for a wide range of applications, from biosensors to corrosion inhibition. smolecule.commdpi.com

Complexation with Metal Ions and Metal Oxide Surfaces

Influence of the Polyethylene Glycol Spacer on Reaction Kinetics and Accessibility

The hydrophilic nature of the PEG spacer enhances the solubility of the entire molecule in aqueous media, which is often a prerequisite for biological applications and certain surface modification protocols. cd-bioparticles.netbroadpharm.com This property is critical when working with biological systems or aqueous-based formulations. smolecule.com

From a kinetic and accessibility standpoint, the PEG chain acts as a flexible, three-dimensional spacer that physically separates the terminal azide group from the phosphonic acid anchor and the substrate surface it binds to. rsc.org This separation is vital for several reasons:

Reduced Steric Hindrance: The spacer lifts the reactive azide group away from the potentially crowded surface, minimizing steric hindrance. This makes the azide group more accessible for subsequent reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). rsc.orgmedchemexpress.com

Enhanced Conformational Freedom: The flexibility of the PEG chain allows the attached functional group (in this case, azide) to adopt a suitable conformation for interacting with other molecules. rsc.org Studies on peptide-functionalized nanoparticles have shown that a PEG spacer facilitates the proper presentation of the peptide, enhancing its binding to target receptors. rsc.org

Improved Pharmacokinetics: In the context of biomolecules and nanoparticles, PEGylation is a well-established strategy to modify biodistribution and improve metabolic half-life by shielding the molecule from proteolytic enzymes and reducing non-specific binding. nih.gov While this compound is a small molecule, the principles of PEGylation regarding reduced non-specific interactions and improved stability are relevant when it is used to functionalize larger entities. acs.org

Research has shown that the length of the PEG spacer is a critical parameter. For instance, a PEG₆ chain was found to be optimal for providing sufficient distance to avoid interference and allow a peptide to bind its target effectively. rsc.org The PEG spacer in this compound provides a balance of solubility, flexibility, and spatial separation, which collectively enhances the efficiency of both the surface anchoring process and subsequent bio-conjugation reactions. cd-bioparticles.netrsc.org

Engineering of Biointerfaces and Surface Modifications

The phosphonic acid group of this compound exhibits a strong affinity for metallic and metal oxide surfaces, forming stable, self-assembled monolayers (SAMs). This property is extensively leveraged to engineer the interface between synthetic materials and biological environments.

1 Functionalization of Metallic and Metal Oxide Surfaces for Biomedical Research

The ability to modify surfaces such as titanium (Ti), titanium dioxide (TiO2), iron oxides, and zirconia is critical for biomedical implants and diagnostic devices. The phosphonic acid group acts as a robust anchor to these materials. axispharm.com Once the this compound monolayer is formed, the surface becomes decorated with azide groups, which are ready for subsequent "click" reactions. This allows for the covalent immobilization of alkyne-modified biomolecules, such as cell-adhesive peptides (e.g., RGD) or enzymes, onto the material surface.

Research on analogous phosphonic acid-based linkers has validated this approach. Studies have shown the successful functionalization of:

Hafnium Oxide (HfO2) and Porous Aluminum Oxide (PAO): Azide-terminated phosphonic acid SAMs have been used to create reactive surfaces on these materials, enabling the subsequent attachment of biomolecules. researchgate.netresearchgate.net

Dental and Orthopedic Implants: The surface of titanium implants can be modified with phosphonic acid-PEG linkers to improve osseointegration and attach bioactive molecules that promote tissue growth. nih.gov

This two-step functionalization strategy—surface anchoring followed by click chemistry—provides a highly versatile platform for creating bio-instructive material surfaces.

Surface MaterialAnchoring GroupTerminal Reactive GroupApplication Example
Titanium DioxidePhosphonic AcidAzideImmobilization of peptides for implants
Iron Oxide NanoparticlesPhosphonic AcidAzideCreation of targeted imaging agents
Hafnium OxidePhosphonic AcidAzideBiosensor development
Porous Aluminum OxidePhosphonic AcidAzideCell culture chip modification

Design of Multivalent Ligands and Bioactive Constructs

2 Development of Antifouling Coatings via PEGylation Strategies

Biofouling, the non-specific adsorption of proteins and subsequent adhesion of cells, is a major challenge for biomedical devices. Polyethylene glycol (PEG) is well-known for its ability to create hydrophilic, protein-repellent surfaces. By forming a dense monolayer of this compound on a material, the surface is coated with short PEG chains. axispharm.comnih.gov This PEG layer creates a hydration shell that sterically hinders the approach and adsorption of proteins, thus imparting the surface with non-fouling or antifouling properties.

While the primary role of the azide group is for subsequent bioconjugation, the underlying PEGylated surface itself reduces unwanted biological interactions. This dual functionality is highly advantageous: it provides a "clean" background by preventing non-specific adsorption, ensuring that any subsequent biological response is due to the specifically immobilized biomolecule. Research on similar phosphonic acid-PEG molecules on titanium has confirmed that these surfaces effectively prevent the biological adhesion of cells, demonstrating the power of this PEGylation strategy. nih.gov

Integration with Nanoparticle Systems for Enhanced Biocompatibility

The functionalization of nanoparticle surfaces with biocompatible molecules is a critical strategy to improve their performance in biological systems. This compound has emerged as a key bifunctional linker in this context, offering a unique combination of properties that enhance the biocompatibility and utility of various nanoparticle systems. Its integration is primarily driven by the phosphonic acid group's strong affinity for metal oxide surfaces and the azide group's availability for subsequent bio-orthogonal conjugation reactions.

The polyethylene glycol (PEG) component of the linker plays a pivotal role in conferring "stealth" properties to the nanoparticles. The hydrophilic PEG chains create a hydrated layer on the nanoparticle surface, which effectively shields it from opsonization by plasma proteins. This process, known as PEGylation, leads to a significant reduction in uptake by the reticuloendothelial system (RES), thereby prolonging the circulation time of the nanoparticles in the bloodstream. This extended circulation is often a prerequisite for effective targeted delivery to specific tissues or cells.

Furthermore, the terminal azide group provides a versatile handle for the attachment of a wide array of biomolecules through well-established bio-orthogonal "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). This allows for the precise and efficient conjugation of targeting ligands (e.g., antibodies, peptides, aptamers), imaging agents, or therapeutic payloads to the nanoparticle surface.

Detailed Research Findings

Research has demonstrated the successful application of this compound in the surface modification of various nanoparticles. For instance, its use in the functionalization of gold nanoparticles has been reported. The phosphonic acid group anchors the molecule to the nanoparticle surface, while the PEG linker enhances its aqueous stability and biocompatibility. The azide group then serves as a platform for further conjugation.

The ability of the phosphonate group to bind strongly to metal ions is also noteworthy. precisepeg.com This characteristic is not only relevant for attachment to metal oxide nanoparticles but also has implications for creating contrast agents for imaging modalities like Magnetic Resonance Imaging (MRI) or Positron Emission Tomography (PET), where the phosphonate can chelate metal ions. precisepeg.com The covalent attachment of PEG phosphonate derivatives to molecules facilitates the targeted delivery of therapeutic agents. precisepeg.com The organophosphorus part of the molecule can form a strong bond with metal oxides, creating a stable structure through phosphate (B84403) metal coordination. precisepeg.com

The following table summarizes the key features and outcomes of integrating this compound with nanoparticle systems:

Feature of this compoundRole in Nanoparticle IntegrationOutcome for Biocompatibility and Functionality
Phosphonic Acid Group Anchors the linker to metal oxide nanoparticle surfaces.Forms a stable and durable coating, preventing aggregation. precisepeg.com
PEG3 Linker Creates a hydrophilic shield around the nanoparticle.Reduces opsonization and RES uptake, prolonging circulation time.
Azide Group Provides a reactive site for bio-orthogonal "click chemistry".Enables covalent attachment of targeting ligands, drugs, or imaging agents.

This strategic integration of this compound onto nanoparticle surfaces represents a significant advancement in the development of sophisticated, multifunctional nanomedicines with enhanced biocompatibility and targeted delivery capabilities.

Utilization in Materials Science and Polymer Chemistry Research

Design and Synthesis of Functional Polymers and Hydrogels

The unique properties of Azido-PEG3-phosphonic acid make it a valuable tool in the creation of advanced polymers and hydrogels with tailored functionalities.

Phosphonic Acid-Containing Polymer Synthesis and Crosslinking

The phosphonic acid group of this compound serves as a robust anchor for initiating polymer growth from various surfaces. This "grafting from" approach is a cornerstone of surface-initiated polymerization techniques like Atom Transfer Radical Polymerization (ATRP). nih.gov In this method, the phosphonic acid end of the molecule is first anchored onto a substrate, such as magnetite nanoparticles. nih.gov The azide (B81097) end is then available to participate in subsequent polymerization reactions. This strategy allows for the creation of polymer brushes—long polymer chains densely grafted to a surface—which can dramatically alter the surface properties of the material. surfchem.dk

Furthermore, the azide functionality is instrumental in crosslinking polymer chains to form hydrogels. nih.govnih.gov Hydrogels are three-dimensional polymer networks that can absorb large amounts of water. By incorporating this compound into the polymer backbone, the azide groups can react with other functional groups, such as alkynes, through click chemistry to form stable crosslinks. nih.govresearchgate.net This allows for precise control over the hydrogel's mechanical properties and degradation profile. For instance, researchers have used azide-functionalized polymers with complementary alkyne-functionalized crosslinkers to create rapidly gelling hydrogels for biomedical applications. nih.gov

Surface Grafting and Polymer Brush Architectures

Surface grafting with polymer brushes is a powerful technique to modify the chemical and physical properties of a material's surface, impacting everything from hydrophilicity and biocompatibility to adhesion and friction. surfchem.dk this compound is particularly well-suited for this application. The phosphonic acid group ensures strong covalent attachment to a variety of substrates, while the azide group provides a versatile handle for further functionalization. broadpharm.comsurfchem.dk

The "grafting from" approach, where polymers are grown directly from an initiator-coated surface, often utilizing techniques like surface-initiated atom transfer radical polymerization (SI-ATRP), allows for the creation of high-density polymer brushes. nih.govsurfchem.dk This high grafting density forces the polymer chains into an extended conformation, leading to unique surface properties. surfchem.dk For example, polymer brushes can be used to create nano-adhesive layers or to prevent biofouling on medical implants. surfchem.dkresearchgate.net The ability to control the type and density of the grafted polymer allows for the fine-tuning of surface properties for specific applications. surfchem.dk

Role in PROTAC Linker Design and Targeted Degradation Research

Proteolysis-targeting chimeras (PROTACs) are an emerging class of therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins. medchemexpress.comaxispharm.com A PROTAC molecule consists of two ligands connected by a linker: one ligand binds to the target protein, and the other recruits an E3 ubiquitin ligase. glpbio.com This proximity induces the ubiquitination and subsequent degradation of the target protein by the proteasome.

This compound and its derivatives are valuable components in the modular synthesis of PROTACs. medchemexpress.comglpbio.comtargetmol.com The azide group allows for the efficient connection of the linker to one of the ligands using click chemistry. medchemexpress.com The PEG3 spacer provides the necessary flexibility and length to allow the two ligands to simultaneously bind their respective proteins, forming a stable ternary complex. The phosphonic acid group, or a derivative thereof, can be used to attach the other end of the linker to the second ligand. targetmol.commedchemexpress.com The precise length and composition of the linker are critical for the efficacy of the PROTAC, and the availability of well-defined linkers like this compound derivatives is crucial for the rapid generation and screening of PROTAC libraries to identify optimal candidates for targeted protein degradation. precisepeg.com

Development of Cation Exchange Materials and Adsorbents

The phosphonic acid group in this compound possesses properties that make it suitable for the development of cation exchange materials. Cation exchangers are materials that can reversibly bind positively charged ions (cations) from a solution. The phosphonic acid group is a strong acid group that can be deprotonated to create a negatively charged site, which can then bind cations. google.com

By incorporating this compound into a polymer matrix, it is possible to create materials with a high density of cation exchange sites. The azide group can be used to covalently link the molecule to a polymer backbone, ensuring the stability of the functional group within the material. Such materials have potential applications in water purification, separation science, and as adsorbents for the removal of heavy metal ions from industrial wastewater. google.commedchemexpress.eu The properties of the cation exchange material can be tuned by controlling the amount of this compound incorporated into the polymer.

Dendrimer and Molecular Cage Functionalization

Dendrimers are highly branched, tree-like macromolecules with a well-defined three-dimensional structure. researchgate.net Their surface contains a large number of functional groups that can be modified to create multifunctional nanomaterials for applications in drug delivery, gene therapy, and diagnostics. researchgate.netmdpi.com Similarly, molecular cages, such as metal-organic polyhedra (MOPs), are discrete, cage-like molecules with internal cavities and an external surface that can be functionalized. researchgate.net

This compound provides a versatile tool for the functionalization of both dendrimers and molecular cages. The azide group can be readily "clicked" onto alkyne-functionalized dendrimers or MOPs, allowing for the introduction of phosphonic acid groups onto their surface. researchgate.netrsc.org This post-synthetic modification strategy enables the attachment of a wide range of functionalities that might not be compatible with the initial synthesis of the dendrimer or cage. researchgate.net For example, the phosphonic acid groups can improve the water solubility of the nanomaterial or provide sites for further bioconjugation. This approach has been used to create dye-functionalized dendritic phosphonic acids and to modify the surface of cuboctahedral Rh-MOPs with phosphonic acid groups. researchgate.netrsc.org

Spectroscopic and Advanced Analytical Characterization of Azido Peg3 Phosphonic Acid Conjugates and Materials

Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ³¹P, ²⁹Si)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification of Azido-PEG3-phosphonic acid and its conjugates.

¹H NMR is routinely used to confirm the presence of the polyethylene (B3416737) glycol (PEG) linker and the terminal azide (B81097) and phosphonic acid groups. acs.org The characteristic signals of the methylene (B1212753) protons within the PEG chain typically appear in the range of 3.5-3.8 ppm. acs.org The protons adjacent to the azide and phosphonic acid functionalities will exhibit distinct chemical shifts, allowing for the confirmation of the intact linker structure. For instance, in a related PEG-phosphonate conjugate, the methylene protons adjacent to the phosphonate (B1237965) group were observed, confirming the successful conjugation. acs.org The integration of these signals can also be used to determine the purity of the functionalized PEG. acs.org

³¹P NMR spectroscopy is particularly crucial for analyzing phosphonic acid-containing compounds. It provides direct evidence of the phosphorus environment and can be used to confirm the presence of the phosphonic acid group and monitor its reaction. nih.gov The chemical shift in ³¹P NMR is highly sensitive to the bonding state of the phosphorus atom, making it an excellent method for verifying the successful formation of phosphonate-surface bonds or phosphonate-biomolecule conjugates. For example, in the study of phosphonate analogs, distinct ³¹P NMR signals were used to differentiate between diastereoisomers. nih.gov

²⁹Si NMR is employed when this compound is used to modify silica (B1680970) or silane-based surfaces. mpg.deeuropa.eu This technique provides information about the condensation state of silane (B1218182) molecules on the surface, helping to characterize the structure and density of the grafted layer. mpg.deeuropa.eu For instance, ²⁹Si NMR has been used to study the variations in silane condensation during the functionalization of nanoparticles. europa.eu

Table 1: Representative NMR Data for PEG-Phosphonate Systems

Nucleus Typical Chemical Shift (ppm) Information Provided
¹H 3.5-3.8 (PEG backbone) Confirmation of PEG chain integrity
Shifts adjacent to N₃ and PO₃H₂ Verification of terminal functional groups
³¹P Varies (e.g., 24-27) Confirmation and characterization of the phosphonate group

Vibrational Spectroscopy for Functional Group Identification (e.g., FTIR)

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the key functional groups present in this compound and its conjugates.

The most prominent and characteristic absorption band for the azide group (N₃) is a sharp, strong peak typically found around 2100 cm⁻¹. The presence of this peak is a clear indicator of the successful incorporation of the azide functionality.

The phosphonic acid group (PO₃H₂) exhibits several characteristic vibrations. These include P=O stretching, P-O-H stretching, and O-H bending vibrations. The exact positions of these bands can be influenced by hydrogen bonding and the local chemical environment.

When this compound is conjugated to a surface, changes in the vibrational spectra can confirm the attachment. For example, the interaction of the phosphonic acid group with a metal oxide surface can lead to shifts in the P-O stretching frequencies, indicating the formation of P-O-metal bonds. rsc.org In studies of phosphonic acid monolayers on zinc oxide, IR spectroscopy indicated that the molecules bind in a predominantly tridentate fashion. rsc.org

Table 2: Key FTIR Absorption Bands for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Azide (N₃) Asymmetric stretch ~2100
Phosphonic Acid (PO₃H₂) P=O stretch ~1250-1300
P-O stretch ~1000-1100
O-H stretch Broad, ~2500-3300

Mass Spectrometry for Molecular Weight and Conjugation Confirmation (e.g., ESI-MS, MALDI-TOF MS)

Mass spectrometry (MS) techniques are essential for determining the molecular weight of this compound and confirming the successful conjugation to other molecules.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique well-suited for analyzing polar molecules like PEG derivatives. It allows for the accurate determination of the molecular weight of the parent molecule and can be used to confirm the mass increase upon conjugation. acs.org

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is particularly useful for analyzing larger molecules and polymer conjugates. nih.govutwente.nl It can provide information on the molecular weight distribution of PEGylated species and can be used to determine the number of PEG chains attached to a protein or nanoparticle. nih.govutwente.nl For example, MALDI-TOF MS has been used to characterize PEG-protein conjugates, confirming the increase in molecular weight upon conjugation. utwente.nl

These techniques are critical for verifying the stoichiometry of the conjugation reaction and ensuring the homogeneity of the final product.

Surface-Sensitive Analytical Techniques for Characterizing Modified Interfaces

When this compound is used to modify surfaces, a range of surface-sensitive techniques are employed to characterize the resulting interface.

X-ray Photoelectron Spectroscopy (XPS) provides quantitative elemental composition and chemical state information about the top few nanometers of a surface. rsc.orgethz.ch For a surface modified with this compound, XPS can confirm the presence of nitrogen (from the azide group) and phosphorus (from the phosphonic acid group). ethz.ch High-resolution scans of the P 2p and N 1s regions can provide information about the chemical bonding environment, confirming the covalent attachment of the linker to the surface. mdpi.comacs.org XPS is also used to determine the thickness and uniformity of the grafted layer. sci-hub.senih.gov

Ellipsometry is an optical technique used to measure the thickness and refractive index of thin films. nih.govrsc.org For surfaces modified with this compound, ellipsometry can provide a precise measurement of the coating thickness, which can be correlated with the length of the PEG linker and the packing density of the molecules on the surface. sci-hub.se

Table 3: Surface Analysis of Phosphonic Acid Modified Surfaces

Technique Information Provided
XPS Elemental composition, chemical state, layer thickness

Scanning Electron Microscopy (SEM) is used to visualize the surface morphology of the modified material. plos.org It can provide information on the uniformity of the coating and the presence of any aggregates or defects. While SEM provides topographical information, it does not directly image the molecular layer.

Focused Ion Beam (FIB-SEM) combines an SEM with a focused ion beam, which can be used to mill away sections of the surface, allowing for cross-sectional imaging. dti.dkthermofisher.com This is particularly useful for examining the interface between the substrate and the this compound coating, providing information on the coating thickness and adhesion. plos.orgdti.dk FIB-SEM can also be used for 3D reconstruction of the material's structure. thermofisher.com

X-ray Photoelectron Spectroscopy (XPS) and Ellipsometry for Coating Analysis

Chromatographic Methods for Purification and Purity Assessment (e.g., RP-HPLC, Cation Exchange Chromatography)

Chromatographic techniques are essential for the purification of this compound and its conjugates, as well as for assessing their purity.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used technique for the separation and purification of PEG derivatives and their conjugates. nih.gov The separation is based on the hydrophobicity of the molecules. By using a suitable gradient of solvents, it is possible to separate the desired product from unreacted starting materials and byproducts. The purity of the collected fractions can then be assessed by re-injecting them into the HPLC system.

Cation Exchange Chromatography is particularly relevant for phosphonic acid-containing compounds. nih.govnih.govmdpi.com At an appropriate pH, the phosphonic acid group will be negatively charged and can bind to a positively charged stationary phase. This allows for the separation of the phosphonic acid-functionalized molecules from non-acidic impurities. This technique has been used for the chromatographic separation of various amino-phosphonic acids. nih.gov The retention behavior is influenced by the charge density of the molecule, which can be affected by the length of an attached polymer chain. nih.gov

Table 4: Chromatographic Methods for this compound and Conjugates

Technique Principle Application
RP-HPLC Separation based on hydrophobicity Purification and purity assessment

Computational and Theoretical Studies on Azido Peg3 Phosphonic Acid Systems

Molecular Dynamics Simulations for Conformational Analysis and Hydration Layers

Molecular Dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time. nih.govbiorxiv.org While specific, published MD studies focusing exclusively on Azido-PEG3-phosphonic acid are not widely available, the principles of MD are routinely applied to understand the behavior of its constituent parts—namely, flexible PEG linkers and functional phosphonic acid groups.

Conformational Analysis: The triethylene glycol (PEG3) spacer imparts significant flexibility to the this compound molecule. MD simulations can be employed to explore the conformational landscape of this linker. These simulations would track the molecule's movements in a simulated aqueous environment, revealing the distribution of its possible shapes, from fully extended to various coiled and bent conformations. Understanding this conformational flexibility is critical, as the distance and relative orientation between the terminal azide (B81097) and phosphonic acid groups are dictated by the linker's state, which in turn influences its ability to bridge two other molecules or bind to a surface.

Hydration Layers: The interaction of a molecule with its solvent environment is crucial for its behavior, particularly for its solubility. This compound is noted for the hydrophilic properties conferred by its PEG spacer, which increases its solubility in aqueous media. cd-bioparticles.netbroadpharm.combiocompare.com MD simulations can provide a detailed picture of the hydration shell surrounding the molecule. By simulating the explicit interactions between the PEG chain, the polar phosphonic acid head, the azide tail, and surrounding water molecules, researchers can map the structure and dynamics of this hydration layer. biorxiv.org Studies on similar phosphonic acid-based molecules show they can form distinct clusters and orientations when interacting with surfaces, a process heavily influenced by hydration. researchgate.net The high degree of hydration around the PEG chain is a key factor supporting the hypothesis of water-mediated conformational changes that are integral to the molecule's function in bioconjugation applications. biorxiv.org

Density Functional Theory (DFT) for Electronic Structure and Binding Affinity Predictions

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. github.ionobelprize.org It is one of the most common methods for calculating material properties in physics and chemistry. iphy.ac.cn For this compound, DFT provides a means to predict its intrinsic electronic properties and its potential to bind with other substances.

Electronic Structure: DFT calculations can determine the distribution of electron density, molecular orbitals (including the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and partial atomic charges of the molecule. iphy.ac.cngoogle.com Such calculations would highlight the electronically distinct regions of this compound: the electron-rich azide group, which is capable of participating in cycloaddition reactions, and the highly polar phosphonic acid group, which can deprotonate and act as a ligand. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons, providing fundamental insight into its chemical reactivity.

Binding Affinity Predictions: A significant application of DFT is the calculation of binding energies between a molecule and a substrate. The phosphonic acid group is known to be an effective anchor for binding to various metal oxide surfaces. acs.org DFT studies on similar systems have been used to systematically investigate the interaction of phosphonic acids with these surfaces. acs.org Such calculations reveal that phosphonic acids can form strong, stable bonds, providing excellent colloidal stability over a wide pH range (acidic to neutral environments). acs.org DFT can be used to model the binding of the phosphonic acid group of this compound to a specific surface, predicting the optimal binding geometry and the energetic favorability of the interaction. For instance, a DFT study on a molybdate-phosphonic acid complex successfully predicted its equilibrium geometry and relative stability. researchgate.net

Predicted Property (via DFT)Significance for this compoundRelevant Research Context
Molecular Orbital Energies (HOMO/LUMO)Predicts chemical reactivity and kinetic stability; identifies sites for nucleophilic/electrophilic attack.Used to evaluate azide compounds and materials for organic electronics. google.comresearchgate.net
Electron Density DistributionVisualizes the electron-rich (e.g., azide, phosphonate (B1237965) oxygens) and electron-poor regions of the molecule.Fundamental for understanding polarity and intermolecular interactions. iphy.ac.cn
Binding Energy to SurfacesQuantifies the strength of the phosphonic acid group's adhesion to metal oxide or other substrates.Systematically used to compare ligand binding affinity (e.g., phosphonates vs. carboxylates) to nanocrystals. acs.org
Vibrational FrequenciesPredicts the molecule's infrared spectrum, allowing for theoretical validation of experimental data.A standard output of DFT calculations used to confirm that a calculated structure is at an energy minimum. researchgate.net

Mechanistic Insights into Chemical Reactions and Intermolecular Interactions

Computational methods are invaluable for elucidating the step-by-step mechanisms of chemical reactions and quantifying the subtle forces of intermolecular interactions.

Chemical Reactions: The primary chemical utility of the azide group in this compound is its participation in click chemistry. cd-bioparticles.netbroadpharm.com Specifically, it undergoes Huisgen 1,3-dipolar cycloadditions with alkynes to form stable triazole rings. frontiersin.org Computational studies can provide mechanistic insight into the two major variants of this reaction:

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction requires a copper(I) catalyst. Theoretical calculations can model the catalytic cycle, including the formation of copper-acetylide intermediates and the subsequent concerted or stepwise reaction with the azide.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction proceeds without a metal catalyst by using a strained, cyclic alkyne (e.g., containing DBCO or BCN groups). medchemexpress.comresearchgate.net DFT calculations can quantify the activation barrier for the reaction, explaining why the release of ring strain provides a sufficient driving force for the cycloaddition to occur under mild, biological conditions.

Intermolecular Interactions: Beyond covalent reactions, this compound engages in a variety of non-covalent interactions.

Phosphonic Acid Group: This group is a strong hydrogen bond donor (from the P-OH protons) and acceptor (from the P=O and P-OH oxygens). These interactions are critical for its solubility and its ability to bind to biological targets or surfaces.

Azide Group: The azide moiety itself can participate in weakly stabilizing intermolecular interactions. A comprehensive computational analysis of azide-azide interactions revealed that their nature is topology-dependent and relies on a combination of electrostatic and dispersion forces. unizar.es These interactions, though weak (0.2 to 2.7 kcal/mol), can contribute to the supramolecular organization of azide-containing molecules in the solid state. unizar.es DFT and energy decomposition analysis (EDA) have been used to characterize the various geometric arrangements and their corresponding stabilization energies. unizar.es

Interaction TopologyDescriptionCalculated Stabilization Energy (kcal/mol)
Nγ···NαEnd-to-side interaction between the terminal nitrogen of one azide and the nitrogen adjacent to the R-group of another.~1.0 - 2.7
Nγ···NβInteraction between the terminal nitrogen and the central nitrogen of another azide.Variable, generally weak
c-Nα···NγA cyclic (dimeric) interaction involving two antiparallel azides.~2.5
Nγ···NγEnd-to-end interaction between the terminal nitrogens of two azides.Weakly repulsive to weakly attractive depending on orientation
Table data adapted from computational studies on azide-azide intermolecular interactions. unizar.es The exact energies are system-dependent.

Future Research Directions and Emerging Paradigms

Expansion of Bioorthogonal Reaction Toolboxes for Complex System Assembly

The azide (B81097) group of Azido-PEG3-phosphonic acid is a key player in bioorthogonal chemistry, a set of chemical reactions that can occur inside living systems without interfering with native biochemical processes. researchgate.net These reactions are highly selective and efficient, forming stable covalent bonds under physiological conditions. nih.gov The primary bioorthogonal reactions involving azides are the Staudinger ligation and various forms of "click chemistry," notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). researchgate.netacs.org

Future research will likely focus on expanding the repertoire of bioorthogonal reactions compatible with the azide moiety. This includes the development of novel reaction partners and catalysts to achieve even faster kinetics, higher yields, and orthogonality to existing chemistries. nih.gov Such advancements will enable the construction of increasingly complex, multicomponent systems both in vitro and in vivo. For instance, researchers are exploring improved catalysts and novel dienophiles for inverse-electron-demand Diels-Alder (IEDDA) reactions with tetrazines, which offer exceptionally fast kinetics. pcbiochemres.com The development of "traceless" Staudinger ligations, where the phosphine (B1218219) oxide byproduct is not incorporated into the final product, also presents a promising avenue for cleaner conjugation. nih.gov

The table below summarizes key bioorthogonal reactions involving the azide group.

Reaction Reactant Key Features Typical Conditions
Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) Terminal AlkyneHigh efficiency, stable triazole linkage. researchgate.netnih.govCopper(I) catalyst, aqueous or organic solvents. nih.gov
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Strained Alkyne (e.g., DBCO, BCN)Copper-free, fast kinetics, highly biocompatible. researchgate.netacs.orgsigmaaldrich.comPhysiological conditions (room temperature, aqueous). acs.org
Staudinger Ligation TriarylphosphineForms a stable amide bond. nih.govpcbiochemres.comPhysiological conditions. nih.gov
Inverse-Electron-Demand Diels-Alder (IEDDA) TetrazineExtremely fast kinetics, produces nitrogen gas as the only byproduct. nih.govpcbiochemres.comPhysiological conditions. pcbiochemres.com

This table provides an overview of common bioorthogonal reactions for the azide functional group.

Integration into Responsive and Smart Material Systems

The phosphonic acid group of this compound provides a strong and stable anchor to a wide variety of metal oxide surfaces, including titanium dioxide (TiO2), iron oxide (Fe2O3), and aluminum oxide (Al2O3). researchgate.netresearchgate.netspecificpolymers.com This robust attachment is crucial for creating functionalized materials with long-term stability. nih.gov When combined with the bioorthogonal azide group, this molecule becomes a powerful tool for designing stimuli-responsive or "smart" materials.

Future research will explore the integration of this compound into systems that can change their properties in response to specific external or internal stimuli, such as pH, temperature, light, or the presence of specific biomolecules. nih.govacs.orgtandfonline.com For example, a surface functionalized with this compound could be used to immobilize a temperature-responsive polymer via a click reaction. This would create a surface whose hydrophilicity or cell-adhesion properties could be tuned by changing the temperature. specificpolymers.com

Another emerging paradigm is the development of hydrogels that respond to physiological signals. nih.gov By incorporating this compound into the hydrogel network, it becomes possible to subsequently attach bioactive molecules, such as drugs or targeting ligands, using bioorthogonal chemistry. This allows for the creation of smart drug delivery systems that can release their payload in response to the specific microenvironment of a tumor or inflamed tissue, which often have a lower pH than healthy tissue. tandfonline.com

Stimulus Potential Application Mechanism
pH Targeted drug release in acidic tumor microenvironments. tandfonline.comConformational change or cleavage of pH-sensitive linkers.
Temperature Controllable cell adhesion/detachment surfaces. specificpolymers.comPhase transition of thermo-responsive polymers. nih.gov
Light Spatially controlled release of signaling molecules. nih.govacs.orgIsomerization or cleavage of photo-labile groups. nih.gov
Enzymes Disease-specific activation of therapeutic agents.Cleavage of enzyme-specific peptide linkers.

This interactive table outlines potential applications of this compound in stimuli-responsive systems.

Advancements in Multimodal Research Probes and Chemical Tools

The trifunctional nature of this compound makes it an ideal scaffold for constructing multimodal probes for research and diagnostics. acs.orgresearchgate.net A multimodal probe combines multiple signaling or targeting moieties into a single molecule, allowing for the simultaneous acquisition of different types of information. For example, a probe could be designed to include a fluorescent dye for optical imaging and a chelating agent for magnetic resonance imaging (MRI) or positron emission tomography (PET). acs.orgnih.gov

Future advancements will focus on creating more sophisticated and sensitive multimodal probes. By using this compound as a central linker, researchers can attach it to a nanoparticle surface via the phosphonate (B1237965) group. arxiv.orgspecificpolymers.com The azide group then serves as a versatile handle for conjugating various functional units through click chemistry. acs.orgresearchgate.net This modular approach facilitates the rapid synthesis and screening of different probe combinations. acs.org For instance, a magnetic iron oxide nanoparticle could be coated with this compound, followed by the attachment of a fluorescent dye and a tumor-targeting peptide via SPAAC. acs.orgspecificpolymers.com This would create a probe capable of targeted delivery and dual-modal imaging (MRI and fluorescence).

The development of probes for multimodal intraoperative tumor detection is a particularly promising area. acs.org These probes could help surgeons to more accurately identify and remove cancerous tissue.

Development of Novel Functionalization Strategies for Diverse Substrates

The phosphonic acid moiety is a highly effective anchor for modifying the surfaces of metal oxides. researchgate.netspecificpolymers.comnih.gov This has led to its use in a wide range of applications, from preventing the formation of a protein "corona" on nanoparticles in biological fluids to improving the biocompatibility of medical implants. arxiv.orgresearchgate.net The covalent bonds formed between the phosphonate group and the metal oxide surface (M-O-P) are highly stable, even under aqueous conditions. researchgate.netsci-hub.se

Future research will focus on expanding the range of substrates that can be functionalized with this compound and on developing new strategies for creating well-defined surface architectures. This includes exploring its use on less-common metal oxides and developing methods for creating patterned or gradient surfaces. nih.gov The ability to control the spatial arrangement of molecules on a surface is crucial for applications in biosensors, microarrays, and tissue engineering. acs.org

Furthermore, the combination of the strong phosphonate anchor and the flexible PEG linker can be used to create "stealth" coatings for nanoparticles, which helps them to evade the immune system and prolongs their circulation time in the body. arxiv.orgspecificpolymers.com Research in this area will aim to optimize the density and length of the PEG chains to achieve maximum stealth performance for various types of nanoparticles. researchgate.net The development of copolymers containing multiple phosphonic acid groups and PEG chains has already shown to be highly effective in creating stable and protein-resistant coatings for iron oxide nanoparticles. arxiv.orgspecificpolymers.com

Substrate Material Application Area Key Advantage of Phosphonate Anchor
Titanium Dioxide (TiO2)Medical Implants, PhotocatalysisStrong adhesion, improved biocompatibility. researchgate.netresearchgate.net
Iron Oxide (Fe2O3/Fe3O4)MRI Contrast Agents, Nanoparticle CoatingsHigh stability in biological media, creation of stealth coatings. arxiv.orgspecificpolymers.com
Aluminum Oxide (Al2O3)Biosensors, ElectronicsFormation of stable, well-ordered monolayers. researchgate.netsci-hub.se
Zirconium Dioxide (ZrO2)Dental Implants, CatalysisHigh stability under aqueous conditions. sci-hub.se
Indium Tin Oxide (ITO)Transparent Electrodes, DisplaysTailoring of surface work function and hydrophilicity. sci-hub.se

This table illustrates the versatility of the phosphonic acid anchor for functionalizing various metal oxide substrates.

Q & A

Q. How can researchers address potential ethical concerns in studies involving this compound?

  • Answer :
  • Safety protocols : Adhere to SDS guidelines for handling azides (e.g., avoid heating, use fume hoods) .
  • Data transparency : Disclose all modifications to published protocols and negative results to prevent publication bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.